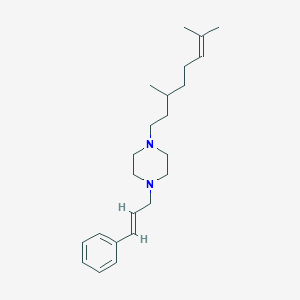![molecular formula C21H20N4 B5368144 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5368144.png)
4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. This compound A has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound A inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and maintenance of inflammation. In vivo studies have shown that this compound A reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using this compound A in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A. One direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to investigate its anti-tumor properties and potential use in treating various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound A and to optimize its synthesis for large-scale production.
Conclusion
In conclusion, this compound A is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields and purity, and it has been shown to have anti-inflammatory and anti-tumor properties. While there are limitations to using this compound A in lab experiments, there are several future directions for research on this promising compound.
Métodos De Síntesis
The synthesis of 4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A involves several steps, including the reaction of pyridine-3-carboxaldehyde with 2,6-dimethylaniline to form an intermediate. This intermediate is then reacted with 6-bromo-1H-pyrrolo[2,3-b]pyridine to form this compound A. The synthesis of this compound A has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine A has been studied for its potential therapeutic applications in several scientific research studies. One study found that this compound A has anti-inflammatory properties and could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that this compound A has anti-tumor properties and could be used to treat various types of cancer.
Propiedades
IUPAC Name |
4-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-5-3-6-15(2)20(14)18-11-19(25-21-17(18)8-10-23-21)24-13-16-7-4-9-22-12-16/h3-12H,13H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBJSOOMFLBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)

![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide](/img/structure/B5368096.png)
![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)
![6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone](/img/structure/B5368111.png)
![3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368123.png)
![N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5368131.png)
![N-(4-ethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5368152.png)
![(3S*,5S*)-1-[3-(methylthio)propyl]-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368164.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5368170.png)
![3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}sulfonyl)-N-methylbenzamide](/img/structure/B5368182.png)
![2-{2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5368186.png)